molecular formula C17H18N2O4 B270973 N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

カタログ番号 B270973
分子量: 314.34 g/mol
InChIキー: RZSODNLUFWZQTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders. In

作用機序

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide increases the levels of anandamide in the brain, leading to its analgesic and anti-inflammatory effects. Additionally, N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory pain. Furthermore, N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One of the advantages of using N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its well-characterized mechanism of action. Furthermore, N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have consistent effects across various animal models, making it a reliable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several potential future directions for the study of N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is the development of more potent FAAH inhibitors that can be used to study the effects of endocannabinoids in various neurological disorders. Additionally, further research is needed to understand the long-term effects of N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide on the brain and its potential for the treatment of neurodegenerative diseases. Finally, the development of more targeted delivery methods for N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may improve its effectiveness and reduce potential side effects.

合成法

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is synthesized by the reaction of N-arachidonoylphenolamine (AM374) with acetanhydride in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography to obtain pure N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.

科学的研究の応用

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. It has been shown to have anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and blocking the reuptake of the endocannabinoid anandamide. Furthermore, N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

特性

製品名

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

分子式

C17H18N2O4

分子量

314.34 g/mol

IUPAC名

N-(4-acetamidophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-8(20)18-10-2-4-11(5-3-10)19-16(21)14-9-6-12-13(7-9)23-17(22)15(12)14/h2-5,9,12-15H,6-7H2,1H3,(H,18,20)(H,19,21)

InChIキー

RZSODNLUFWZQTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。